3-Bromobenzyl bromide
Overview
Description
3-Bromobenzyl bromide: is an organic compound with the chemical formula C₇H₆Br₂ 1-bromo-3-bromomethylbenzene . This compound is characterized by the presence of two bromine atoms attached to a benzene ring, one at the benzyl position and the other at the meta position. It is a colorless to pale yellow solid with a melting point of 39-41°C .
Mechanism of Action
Target of Action
3-Bromobenzyl bromide is a chemical compound that primarily targets the benzylic position of organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as free radical bromination . In this process, this compound loses a bromine atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the target molecule, forming succinimide . The resulting molecule then reacts with this compound, leading to the bromination of the benzylic position .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the free radical bromination of alkyl benzenes . This reaction is crucial for the synthesis of various organic compounds, as it allows for the selective bromination of the benzylic position .
Pharmacokinetics
Given its molecular weight of 24993 Da , it is likely that the compound has good bioavailability
Result of Action
The primary result of this compound’s action is the bromination of the benzylic position of alkyl benzenes . This reaction is a key step in the synthesis of various organic compounds, including 1,7-di(3-bromobenzyl)cyclen and substituted 8-arylquinoline .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound forms explosive mixtures with air upon intense heating . Therefore, it is crucial to handle and store the compound properly to ensure its stability and efficacy .
Biochemical Analysis
Biochemical Properties
3-Bromobenzyl bromide plays a significant role in biochemical reactions due to its reactivity with nucleophiles. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or activating their functions .
Cellular Effects
The effects of this compound on cells are profound. It can influence cell function by modifying proteins and enzymes involved in critical cellular processes. For example, it can affect cell signaling pathways by altering the activity of kinases and phosphatases. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to nucleophilic sites on enzymes and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific target and context. Furthermore, this compound can influence gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term exposure to this compound can lead to persistent modifications in cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause minimal or reversible changes in cellular function. At higher doses, it can lead to significant toxic effects, including cell death and tissue damage. Studies have shown that there are threshold effects, where the impact of the compound becomes more pronounced beyond a certain dosage. High doses of this compound can also result in adverse effects such as inflammation and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its overall toxicity and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution throughout the cell .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with various cellular components. It can also be found in other subcellular compartments, such as the nucleus and mitochondria, depending on the specific cellular context. The compound’s activity and function can be influenced by its subcellular localization, with different effects observed in different compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzyl bromide can be synthesized through the bromination of 3-bromotoluene. The process involves the reaction of 3-bromotoluene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure the selective bromination at the benzyl position .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous-flow protocol for the bromination of benzylic compounds. This method utilizes N-bromosuccinimide as the brominating agent and a compact fluorescent lamp to activate the radical reactions. The process is carried out in acetonitrile as the solvent, avoiding hazardous chlorinated solvents .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzyl bromide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Diethylzinc and tetrakis(triphenylphosphine)palladium are commonly used for the reduction of this compound.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with this compound under mild conditions to form substituted products.
Major Products:
Reduction: The major product of the reduction reaction is the corresponding hydrocarbon.
Substitution: The major products of substitution reactions depend on the nucleophile used.
Scientific Research Applications
3-Bromobenzyl bromide has several applications in scientific research:
Comparison with Similar Compounds
- 3-Chlorobenzyl bromide
- 3-Methoxybenzyl bromide
- Benzyl bromide
- 3-Bromobenzyl chloride
- 4-tert-Butylbenzyl bromide
- 4-Bromobenzyl bromide
- 2-Bromobenzyl bromide
Comparison: 3-Bromobenzyl bromide is unique due to the presence of two bromine atoms, which makes it more reactive compared to similar compounds with only one bromine atom. This increased reactivity allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCJPJQUVRIILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061175 | |
Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823-78-9 | |
Record name | 3-Bromobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-3-dibromotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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